4-Ethoxy-3-fluoro-2-formylphenylboronic acid

Vue d'ensemble

Description

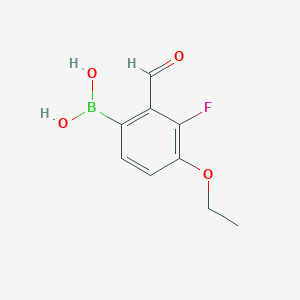

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a chemical compound with the molecular formula C9H10BFO4 . It is a derivative of phenylboronic acid, which is used industrially as an enzyme stabilizer for proteases and in particular for lipases in liquid detergent preparations .

Physical And Chemical Properties Analysis

4-Ethoxy-3-fluoro-2-formylphenylboronic acid is a solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±52.0 °C at 760 mmHg, and a flash point of 152.2±30.7 °C .Applications De Recherche Scientifique

Antifungal Activity and Tautomeric Cyclization Research on formylphenylboronic acids, including derivatives similar to 4-ethoxy-3-fluoro-2-formylphenylboronic acid, has shown significant antifungal activity against strains like Aspergillus, Fusarium, Penicillium, and Candida. These compounds' efficacy is attributed to their tautomeric equilibrium, which leads to the formation of 3-hydroxybenzoxaboroles, with the position of the fluorine substituent playing a crucial role in their observed antifungal properties (Borys et al., 2019).

Fluorescence Quenching Mechanism Another study explored the fluorescence quenching mechanisms of boronic acid derivatives, including those structurally related to 4-ethoxy-3-fluoro-2-formylphenylboronic acid. This work provides insights into the interactions between these compounds and aniline, revealing the underlying static quenching mechanisms and the role of different quenching models in understanding the behavior of these molecules in fluorescent sensing applications (Geethanjali et al., 2015).

Supramolecular Assemblies The potential of phenylboronic acids, including fluoro-containing derivatives, to form supramolecular assemblies through hydrogen bonding and other non-covalent interactions has been documented. These assemblies have applications in the development of new materials and nanotechnology, demonstrating the versatility and utility of boronic acids in advanced material science (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Coupling Reactions Research into the rapid formation of boron-nitrogen heterocycles in aqueous solutions has highlighted the utility of formylphenylboronic acids for bioorthogonal coupling reactions. These reactions are essential for biological and chemical research, enabling the conjugation of biomolecules in physiologically compatible conditions without interfering with natural biological processes (Dilek et al., 2015).

Glucose Sensing The development of enzyme-free glucose sensors using derivatives of phenylboronic acids showcases the application of these compounds in health monitoring and disease management. By incorporating fluoro-containing phenylboronic acids into polymers, researchers have developed sensitive materials for glucose detection at physiological conditions, contributing to the field of non-enzymatic glucose sensing and diabetic care (Bao et al., 2021).

Safety and Hazards

The compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety data sheet advises avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and ensuring adequate ventilation, especially in confined areas .

Orientations Futures

While specific future directions for 4-Ethoxy-3-fluoro-2-formylphenylboronic acid are not mentioned in the search results, phenylboronic acids are versatile synthetic building blocks and important intermediates in the preparation of agrochemical and pharmaceutical active ingredients . They have been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .

Mécanisme D'action

Target of Action

The primary target of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The 4-Ethoxy-3-fluoro-2-formylphenylboronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, facilitated by 4-Ethoxy-3-fluoro-2-formylphenylboronic acid, is a key step in various biochemical pathways. It enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound is generally stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on the specific conditions of the reaction it is used in.

Result of Action

The molecular effect of the action of 4-Ethoxy-3-fluoro-2-formylphenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the other reactants present .

Propriétés

IUPAC Name |

(4-ethoxy-3-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-8-4-3-7(10(13)14)6(5-12)9(8)11/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZKIWLAAGVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCC)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-6'-methyl-[2,3']bipyridinyl](/img/structure/B1532148.png)

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)

![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)

![N-[2-(2-Methoxyphenoxy)propyl]-2-butanamine](/img/structure/B1532156.png)